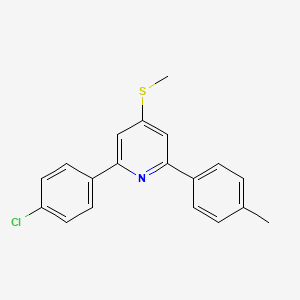![molecular formula C7H14S2 B14285934 1-[(Prop-1-en-1-yl)disulfanyl]butane CAS No. 115321-79-4](/img/structure/B14285934.png)
1-[(Prop-1-en-1-yl)disulfanyl]butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Prop-1-en-1-yl)disulfanyl]butane, also known as (Z)-1-Allyl-2-(prop-1-en-1-yl)disulfane, is an organic compound with the molecular formula C6H10S2 and a molecular weight of 146.274 g/mol . This compound is characterized by the presence of a disulfide bond, which is a functional group consisting of a pair of sulfur atoms connected by a single bond. Disulfide bonds are known for their role in stabilizing the three-dimensional structures of proteins and other biomolecules.
Vorbereitungsmethoden
The synthesis of 1-[(Prop-1-en-1-yl)disulfanyl]butane can be achieved through various synthetic routes. One common method involves the reaction of allyl bromide with sodium disulfide in an organic solvent such as ethanol. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired disulfide compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-[(Prop-1-en-1-yl)disulfanyl]butane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The allyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, mild temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-[(Prop-1-en-1-yl)disulfanyl]butane has several scientific research applications across various fields:
Biology: The compound is studied for its potential role in modulating protein structures through disulfide bond formation and cleavage.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs that target disulfide bonds in proteins.
Wirkmechanismus
The mechanism of action of 1-[(Prop-1-en-1-yl)disulfanyl]butane involves the formation and cleavage of disulfide bonds. The disulfide bond can undergo redox reactions, where it is either oxidized to form sulfoxides or sulfones or reduced to form thiols. These redox reactions play a crucial role in modulating the structure and function of proteins and other biomolecules. The molecular targets and pathways involved include enzymes and proteins that contain or interact with disulfide bonds .
Vergleich Mit ähnlichen Verbindungen
1-[(Prop-1-en-1-yl)disulfanyl]butane can be compared with other similar compounds, such as:
(E)-1-Allyl-2-(prop-1-en-1-yl)disulfane: This stereoisomer has a different spatial arrangement of the allyl and prop-1-en-1-yl groups, leading to distinct chemical and physical properties.
1,2-Di((E)-prop-1-en-1-yl)disulfane: This compound has two prop-1-en-1-yl groups attached to the disulfide bond, resulting in different reactivity and applications.
(E)-1-(Prop-1-en-1-yl)-2-propyldisulfane:
The uniqueness of this compound lies in its specific structural arrangement and the presence of both an allyl and a prop-1-en-1-yl group, which confer distinct reactivity and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
115321-79-4 |
|---|---|
Molekularformel |
C7H14S2 |
Molekulargewicht |
162.3 g/mol |
IUPAC-Name |
1-(prop-1-enyldisulfanyl)butane |
InChI |
InChI=1S/C7H14S2/c1-3-5-7-9-8-6-4-2/h4,6H,3,5,7H2,1-2H3 |
InChI-Schlüssel |
RFCWNKCKDLBCLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSSC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl-](/img/structure/B14285856.png)
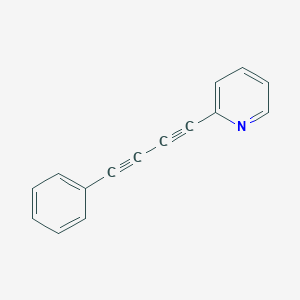
![tert-Butyltris[(pent-4-yn-1-yl)oxy]silane](/img/structure/B14285865.png)
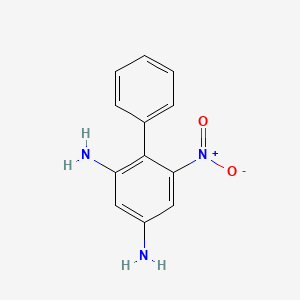
![{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B14285879.png)
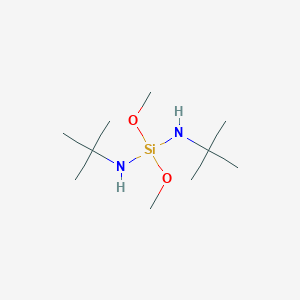
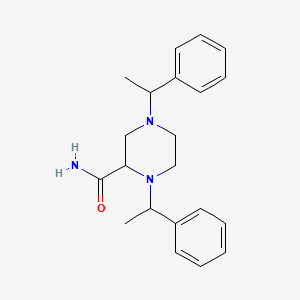
![1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one](/img/structure/B14285893.png)
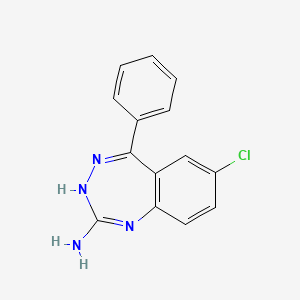
![N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14285908.png)

![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14285924.png)
